4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BBTA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiadiazine ring system and a benzyl group.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves the condensation of 2,4-dimethylbenzenamine with benzyl isothiocyanate to form 4-benzyl-2,4-dimethylaniline. This intermediate is then reacted with chlorosulfonic acid to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one. Finally, the compound is oxidized with hydrogen peroxide to form the 1,1-dioxide derivative.
Starting Materials
2,4-dimethylbenzenamine, benzyl isothiocyanate, chlorosulfonic acid, hydrogen peroxide
Reaction
Step 1: Condensation of 2,4-dimethylbenzenamine with benzyl isothiocyanate to form 4-benzyl-2,4-dimethylaniline., Step 2: Reaction of 4-benzyl-2,4-dimethylaniline with chlorosulfonic acid to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one., Step 3: Oxidation of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one with hydrogen peroxide to form 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.
Mechanism Of Action
The mechanism of action of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, studies have suggested that 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide may exert its biological effects by inhibiting certain enzymes or proteins. For example, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to inhibit the activity of the hepatitis C virus NS5B polymerase, an essential protein for viral replication.
Biochemical And Physiological Effects
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to possess antiviral activity against the hepatitis C virus and the dengue virus. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been reported to possess herbicidal and insecticidal activities, making it a potential candidate for use in agriculture.
Advantages And Limitations For Lab Experiments
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit high purity and stability. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for use in various fields. However, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
Future Directions
There are several future directions for research on 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One potential direction is the development of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide's herbicidal and insecticidal properties for use in agriculture. Additionally, the synthesis of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide-based materials for use in electronics, optics, and other fields could be explored. Further studies on the mechanism of action, toxicity, and pharmacokinetics of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide are also needed to fully understand its potential applications.
Conclusion
In conclusion, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a promising compound that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, and it possesses a wide range of biological activities. 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit anticancer, antiviral, and antimicrobial activities, as well as herbicidal and insecticidal properties. Future research on 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could lead to the development of new drugs, materials, and agricultural products.
Scientific Research Applications
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been reported to possess herbicidal and insecticidal properties. In material science, 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used as a building block for the synthesis of functional materials.
properties
IUPAC Name |
4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZKSIYLKGSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
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